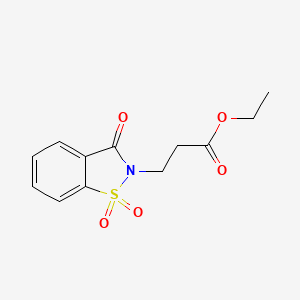

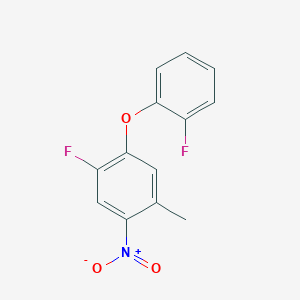

![molecular formula C19H23NO3S B5515116 4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine and related compounds involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, a key intermediate of Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was synthesized from piperidin-4-ylmethanol through a process involving these steps, with an overall yield of 20.2% (Wang et al., 2015). Such methodologies are pivotal for constructing the complex molecular architecture of sulfonamide-based piperidines.

Molecular Structure Analysis

The molecular structure of compounds related to 4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine has been elucidated through various analytical techniques, including X-ray crystallography. These analyses reveal the presence of significant intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the compound's stability and reactivity. The crystal structure of one related compound indicated the presence of a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, highlighting the importance of structural features in determining physical and chemical properties (Girish et al., 2008).

Chemical Reactions and Properties

Sulfonamides, including 4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine, undergo various chemical reactions, such as cyclization, substitution, and addition reactions, which are fundamental for their functionalization and application in different chemical contexts. For instance, the synthesis of biologically active O-substituted derivatives showcases the versatility of sulfonamide compounds in forming different chemical structures with potential biological activities (Khalid et al., 2013).

Wissenschaftliche Forschungsanwendungen

Novel Agonists and Antagonists

A series of compounds structurally related to 4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine have been synthesized and evaluated for their biological activity, demonstrating potential as novel agonists and antagonists in various receptor studies. For instance, certain derivatives have been identified as potent full agonists at the beta(3)-adrenergic receptor, showing significant selectivity over beta(1)- and beta(2)-adrenergic receptors, which could be beneficial for treating conditions like obesity and diabetes without cardiovascular side effects (Hu et al., 2001).

Anticancer Agents

Piperidine derivatives have also been explored for their anticancer potential. A study involved synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, demonstrating that some compounds possess strong anticancer activities against specific cancer cell lines. This opens up possibilities for developing new therapeutic agents for cancer treatment (Rehman et al., 2018).

Membrane Technologies

In the field of materials science, derivatives of piperidine have been utilized in the synthesis of anion exchange membranes for applications such as fuel cells and water treatment. These membranes exhibit high ion conductivity and stability, making them promising materials for energy conversion and environmental protection technologies (Wang et al., 2019).

Neuroprotective Agents

Piperidine derivatives have been investigated for their neuroprotective properties, particularly in blocking N-methyl-D-aspartate (NMDA) responses, which is crucial for developing treatments for neurodegenerative diseases. Compounds with specific structural features have shown potent NMDA antagonist activity, offering potential pathways for creating new drugs to treat conditions like Alzheimer's disease and other cognitive disorders (Chenard et al., 1995).

Antimicrobial Activities

Piperidine-based compounds have demonstrated significant antimicrobial activities against various pathogens, including those affecting agricultural crops like tomatoes. This suggests their potential utility in developing new pesticides or treatments to protect plants from bacterial and fungal diseases, contributing to enhanced agricultural productivity and food security (Vinaya et al., 2009).

Eigenschaften

IUPAC Name |

4-methyl-1-[4-(2-methylphenoxy)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-15-11-13-20(14-12-15)24(21,22)18-9-7-17(8-10-18)23-19-6-4-3-5-16(19)2/h3-10,15H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNZHXBBHNKPKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-[4-(2-methylphenoxy)phenyl]sulfonylpiperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

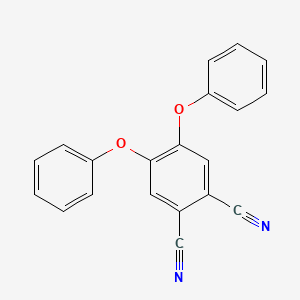

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)

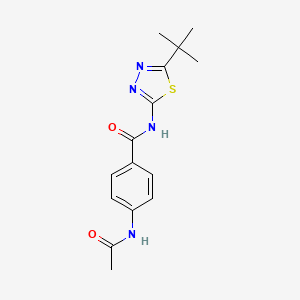

![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)

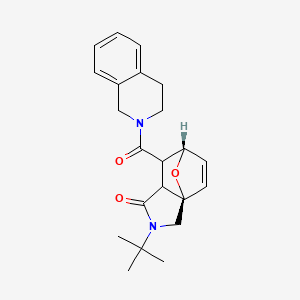

![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)

![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)

![4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)

![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)

![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)